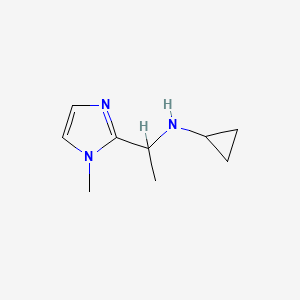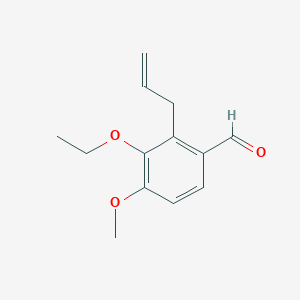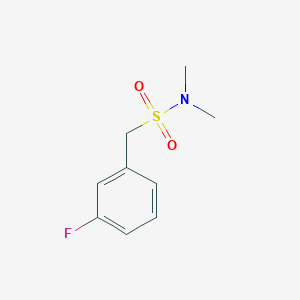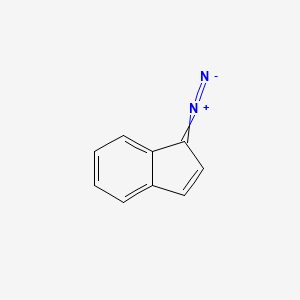
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(4-methoxyphenyl)cyclopropane. This reaction is carried out using chlorosulfonic acid, which reacts with the methoxyphenyl cyclopropane to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Major Products
The major products formed from these reactions are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
科学研究应用
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research, including:
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, to exert their effects. For example, sulfonamide derivatives can inhibit bacterial enzymes, leading to antibacterial activity .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)quinoxaline-2-yl-benzenesulfonyl chloride: This compound is similar in structure but contains a quinoxaline ring instead of a cyclopropane ring.
Cyclopropanesulfonyl chloride: Lacks the methoxyphenyl group but shares the cyclopropane and sulfonyl chloride moieties.
Uniqueness
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a methoxyphenyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
927636-19-9 |
|---|---|
分子式 |
C10H11ClO3S |
分子量 |
246.71 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-14-8-4-2-7(3-5-8)9-6-10(9)15(11,12)13/h2-5,9-10H,6H2,1H3 |
InChI 键 |
ZRRSQCLCBKFPEP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
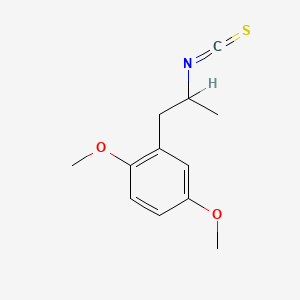
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
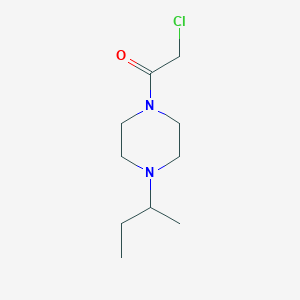
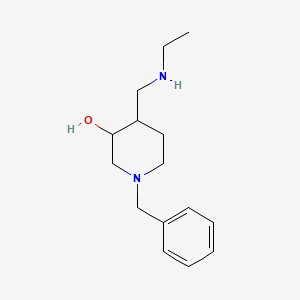
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
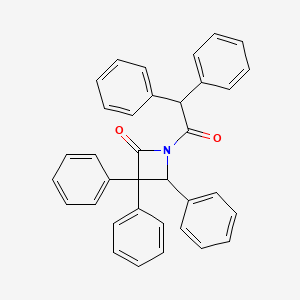
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)

